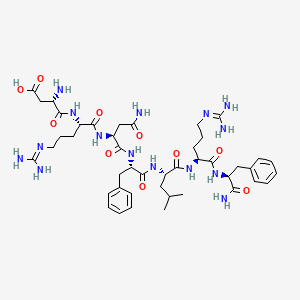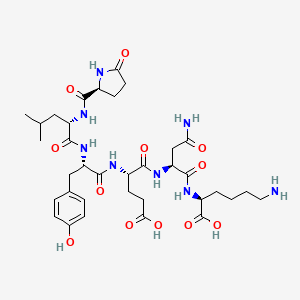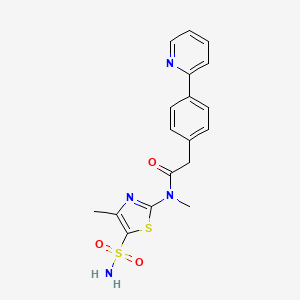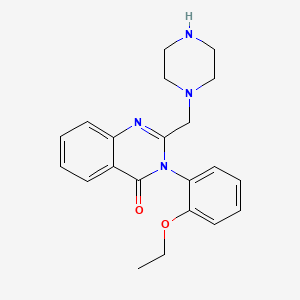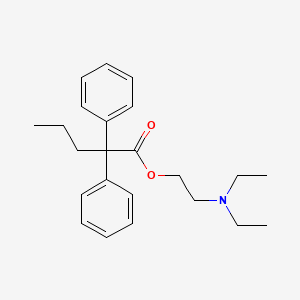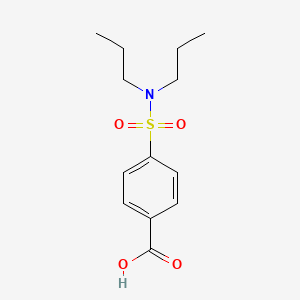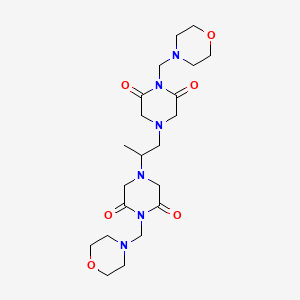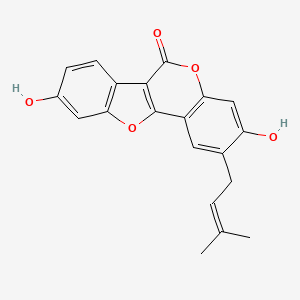
Psoralidin
Vue d'ensemble
Description
Il s'agit d'un dérivé de la coumestane présentant des propriétés pharmacologiques significatives, notamment des activités anticancéreuses, anti-inflammatoires et antibactériennes . La psoralidine est utilisée en médecine traditionnelle depuis des siècles et a récemment attiré l'attention pour ses avantages thérapeutiques potentiels .
Applications De Recherche Scientifique
La psoralidine a un large éventail d'applications en recherche scientifique :
Médecine : La psoralidine s'est avérée prometteuse comme agent chimiopréventif et est en cours d'investigation pour son potentiel à traiter divers cancers, y compris le cancer de la prostate, du sein et du côlon.
5. Mécanisme d'action
La psoralidine exerce ses effets par le biais de multiples cibles et voies moléculaires :
Activité anticancéreuse : La psoralidine favorise l'apoptose cellulaire et inhibe la prolifération des cellules cancéreuses en modulant diverses voies de signalisation, y compris les voies PI3K/Akt et MAPK.
Activité anti-inflammatoire : La psoralidine inhibe la production de cytokines pro-inflammatoires et réduit l'activation du facteur nucléaire-kappa B (NF-κB), un régulateur clé de l'inflammation.
Activité antibactérienne : La psoralidine perturbe les membranes cellulaires bactériennes et inhibe la synthèse de protéines bactériennes essentielles.
Mécanisme D'action
Target of Action
Psoralidin, a bioactive compound from the seeds of Cullen corylifolium (L.) Medik, has been found to interact with several targets. It has shown activity against gastric, colon, prostate, and breast cancer lines . It also inhibits protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling . Furthermore, it has been found to interact with the MAPK signaling pathway via Erk1/2 phosphorylation .
Mode of Action
This compound interacts with its targets, leading to various changes at the molecular level. For instance, it inhibits forskolin-induced corticotrophin-releasing factor gene transcription . It also has the capability to inhibit protein tyrosine phosphatase 1B , which plays a crucial role in insulin signaling.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate the mitogen-activated protein kinase (MAPK) signaling, which in turn induces the expression of neuronal immediate-early genes (IEGs), particularly Arc, Egr-1, and c-fos . This compound also modulates autophagy in the lung .
Pharmacokinetics
It’s known that the bioavailability of this compound is a crucial factor in its pharmacological activities .
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It promotes cellular apoptosis and inhibits the proliferation of cancer cells in various types of cancers, including prostate, breast, liver, colon, and esophageal carcinoma . It also modulates autophagy-dependent cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its cytotoxicity is activated by specific frequencies of electromagnetic radiation, such as UVA and low-dose X-rays . .
Analyse Biochimique
Biochemical Properties
Psoralidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . It promotes cellular apoptosis and inhibits the proliferation of cancer cells in prostate cancer, breast cancer, liver cancer, colon cancer, and esophageal carcinoma . This compound also modulates autophagy in the lung .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit forskolin-induced corticotrophin-releasing factor gene transcription . Additionally, it has shown activity in vitro against gastric, colon, prostate, and breast cancer lines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la psoralidine commence généralement par une condensation catalysée par une base entre l'acétate de phényle et le chlorure d'acide . Ceci est suivi d'une cyclisation intramoléculaire pour former la structure de base de la psoralidine. L'étape finale implique une réaction de métathèse croisée assistée par micro-ondes pour compléter la synthèse .
Méthodes de production industrielle : La production industrielle de la psoralidine implique des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réactions assistées par micro-ondes contribue à obtenir des rendements et une pureté plus élevés du composé .
Analyse Des Réactions Chimiques
Types de réactions : La psoralidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : La psoralidine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction de la psoralidine peut être obtenue en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des amines en milieu basique.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits ou substitués de la psoralidine, qui peuvent avoir des propriétés pharmacologiques variées .
Comparaison Avec Des Composés Similaires
La psoralidine est unique parmi les dérivés de la coumestane en raison de son large spectre d'activités pharmacologiques. Les composés similaires comprennent :
Coumestrol : Un autre dérivé de la coumestane avec des propriétés œstrogéniques et anticancéreuses.
Psoralène : Un composé apparenté utilisé en photochimiothérapie pour les affections cutanées.
Bavachinine : Un flavonoïde de la même plante ayant des activités anti-inflammatoires et anticancéreuses.
La psoralidine se distingue par ses puissants effets anticancéreux et anti-inflammatoires, ce qui en fait un composé précieux pour la recherche et le développement futurs .
Propriétés
IUPAC Name |
3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIJLLNNFURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171903 | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18642-23-4 | |
| Record name | Psoralidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psoralidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18642-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSORALIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





